6-Amino-5-nitro-2-thio-uracil
Overview
Description
6-Amino-5-nitro-2-thio-uracil is a heterocyclic compound that belongs to the class of pyrimidine derivatives It is characterized by the presence of an amino group at the 6th position, a nitro group at the 5th position, and a thio group at the 2nd position of the uracil ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-nitro-2-thio-uracil typically involves the introduction of the amino, nitro, and thio groups onto the uracil ring. One common method involves the nitration of 6-amino-2-thio-uracil, followed by purification and isolation of the desired product. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents, with the reaction being carried out at low temperatures to control the rate of nitration and prevent over-nitration .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps for the purification and crystallization of the compound to achieve the desired purity and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Amino-5-nitro-2-thio-uracil undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The thio group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like sodium borohydride.
Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 6-amino-2-thio-uracil.
Substitution: Formation of various substituted uracil derivatives depending on the nucleophile used.
Scientific Research Applications
6-Amino-5-nitro-2-thio-uracil has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other heterocyclic compounds and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to inhibit certain enzymes and pathways.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-Amino-5-nitro-2-thio-uracil involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can participate in redox reactions, while the thio group can form covalent bonds with nucleophilic sites on proteins and other biomolecules. These interactions can lead to the inhibition of enzyme activity or the modulation of signaling pathways, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
6-Amino-2-thio-uracil: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-Nitro-2-thio-uracil: Lacks the amino group, affecting its biological activity and reactivity.
6-Amino-5-nitro-uracil:
Uniqueness
6-Amino-5-nitro-2-thio-uracil is unique due to the presence of all three functional groups (amino, nitro, and thio) on the uracil ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
6-amino-5-nitro-2-sulfanylidene-1H-pyrimidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N4O3S/c5-2-1(8(10)11)3(9)7-4(12)6-2/h(H4,5,6,7,9,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSGCAERCCYCCTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NC(=S)NC1=O)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90662353 | |
Record name | 6-Amino-5-nitro-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90662353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98020-47-4 | |
Record name | 6-Amino-5-nitro-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90662353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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